(H-Cys-Val-OH)2
Overview
Description
The compound (H-Cys-Val-OH)2 is a dipeptide consisting of two cysteine and valine residues linked by a disulfide bond. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (H-Cys-Val-OH)2 typically involves the formation of a disulfide bond between two molecules of cysteine-valine dipeptide. This can be achieved through oxidative dimerization of cysteine residues under controlled conditions. The reaction is usually carried out in an aqueous solution with a mild oxidizing agent such as hydrogen peroxide or iodine.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale peptide synthesis techniques. Liquid-phase peptide synthesis (LPPS) is one such method, where the peptide is synthesized in solution, allowing for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
(H-Cys-Val-OH)2: undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under mild conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Thiol-substituted derivatives.
Scientific Research Applications
(H-Cys-Val-OH)2: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying disulfide bond formation and cleavage.
Biology: Investigated for its role in protein folding and stability.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of peptide-based materials and sensors
Mechanism of Action
The mechanism of action of (H-Cys-Val-OH)2 involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in maintaining the structural integrity of proteins and peptides. The compound can undergo redox reactions, where the disulfide bond is reduced to free thiol groups or oxidized to form sulfonic acids. These reactions are essential for various biological processes, including protein folding and signal transduction .
Comparison with Similar Compounds
(H-Cys-Val-OH)2: can be compared with other similar compounds such as:
(H-Gly-Cys-OH)2: Contains glycine instead of valine, leading to different structural and chemical properties.
(H-Cys-Tyr-OH)2: Contains tyrosine, which introduces aromaticity and affects the compound’s reactivity.
(H-Cys-Phe-OH)2: Contains phenylalanine, another aromatic amino acid with unique properties
This compound: is unique due to its specific combination of cysteine and valine, which provides a balance of hydrophobic and hydrophilic properties, making it particularly stable and versatile in various applications.
Properties
IUPAC Name |
2-[[2-amino-3-[[2-amino-3-[(1-carboxy-2-methylpropyl)amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O6S2/c1-7(2)11(15(23)24)19-13(21)9(17)5-27-28-6-10(18)14(22)20-12(8(3)4)16(25)26/h7-12H,5-6,17-18H2,1-4H3,(H,19,21)(H,20,22)(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJIFVBOMNBMRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C(C)C)C(=O)O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21141-84-4 | |
Record name | N-(2-Amino-3-((2-amino-3-((1-carboxy-2-methylpropyl)amino)-3-oxopropyl)dithio)propanoyl)valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021141844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC333715 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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